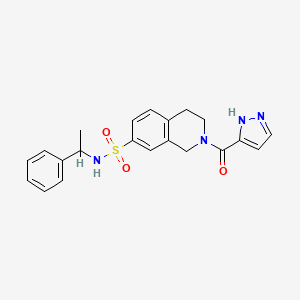

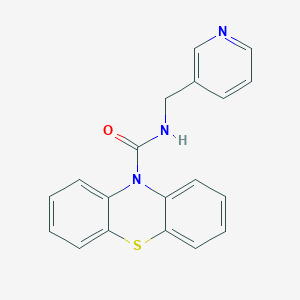

N-(1-phenylethyl)-2-(1H-pyrazol-3-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related 1,2,3,4-tetrahydroisoquinoline sulfonamides involves multiple steps, including the preparation of tetrahydroisoquinoline-7-sulfonanilides and their derivatives. These processes are based on the reactivity of various substituents on the phenyl group of the sulfonanilides, guided by structure-activity relationship studies such as the Topliss approach. Key steps in the synthesis involve the use of sulfonamide nitrogen atoms, the incorporation of sulfur substituents, and modifications to enhance the compound's biological activity against specific targets like PNMT (Blank, Krog, Weiner, & Pendleton, 1980).

Molecular Structure Analysis

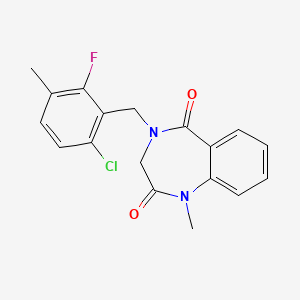

The molecular structure of compounds in this class, including N-(1-phenylethyl)-2-(1H-pyrazol-3-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, is characterized by a tetrahydroisoquinoline core with a sulfonamide linkage. This structure is crucial for the compound's biological activity. Molecular modeling studies suggest that specific features, such as the sulfonamide -NH- group, play significant roles in binding to the active site of enzymes like PNMT, with the potential for hydrogen bonding contributing to the compound's inhibitory potency (Grunewald et al., 2006).

Chemical Reactions and Properties

Sulfonamide-based compounds, including the discussed compound, participate in various chemical reactions, contributing to their diverse pharmacological profiles. For instance, the ability to undergo Pictet-Spengler condensation with α-chloro-α-phenylselenoesters showcases the synthetic versatility of the tetrahydroisoquinoline scaffold for generating complex and biologically active molecules (Silveira, Bernardi, Braga, & Kaufman, 1999).

Physical Properties Analysis

While specific details on the physical properties of N-(1-phenylethyl)-2-(1H-pyrazol-3-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide are not provided, the physical properties of sulfonamide compounds generally include solubility in various solvents, melting points, and specific optical characteristics. These properties are influenced by the compound's molecular structure and functional groups.

Chemical Properties Analysis

The chemical properties of sulfonamide-based compounds, such as reactivity with nucleophiles, acidity of the sulfonamide hydrogen, and potential for forming hydrogen bonds, significantly affect their biological activity. Studies on similar compounds have shown that modifications to the sulfonamide group, such as the introduction of nonpolar substituents, can enhance potency and selectivity for biological targets by altering lipophilicity and molecular interactions (Grunewald, Romero, Criscione, 2005).

Applications De Recherche Scientifique

Biological Activity and Pharmacological Potential

Sulfonamides, including structures similar to N-(1-phenylethyl)-2-(1H-pyrazol-3-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, have been extensively studied for their biological activities. These compounds exhibit a wide range of pharmacological properties, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities (Ghomashi et al., 2022). The diverse biological activities are attributed to the ability of these compounds to interact with various biological targets, showcasing their potential in medicinal chemistry and drug design.

Antimicrobial and Antimalarial Activities

Sulfonamide derivatives, including pyrazole-based compounds, have been synthesized and evaluated for their in vitro antimicrobial and anti-malarial activities. These compounds have shown promising results against various pathogenic microbes, including Plasmodium falciparum, indicating their potential as novel anti-malarial and anti-microbial agents (Unnissa et al., 2015).

Enzyme Inhibition for Therapeutic Applications

The inhibition of enzymes such as phenylethanolamine N-methyltransferase (PNMT) and carbonic anhydrase (CA) by sulfonamide derivatives has been a significant area of research. These compounds exhibit high selectivity and potency, indicating their potential for therapeutic applications in conditions where enzyme modulation is beneficial. For instance, compounds have been synthesized that show remarkable potency and selectivity towards PNMT, an enzyme involved in stress response pathways, suggesting their use in managing stress-related disorders (Grunewald et al., 2005).

Anticancer Activity

Sulfonamide derivatives have also been explored for their anticancer activities. Through various synthetic approaches, novel compounds have been synthesized that demonstrate cytotoxic effects against different cancer cell lines, including human breast cancer cells. This research area is particularly promising as it opens new avenues for cancer treatment, highlighting the potential of sulfonamide derivatives in developing new anticancer drugs (Ghorab et al., 2012).

Propriétés

IUPAC Name |

N-(1-phenylethyl)-2-(1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-15(16-5-3-2-4-6-16)24-29(27,28)19-8-7-17-10-12-25(14-18(17)13-19)21(26)20-9-11-22-23-20/h2-9,11,13,15,24H,10,12,14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSBUQXDDDXLSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC3=C(CCN(C3)C(=O)C4=CC=NN4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5541363.png)

![4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5541374.png)

![N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5541376.png)

![3-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5541384.png)

![2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5541403.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)